molecular formula C22H20BrN3S B2927211 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile CAS No. 683256-28-2

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile

Cat. No. B2927211
CAS RN: 683256-28-2
M. Wt: 438.39
InChI Key: HCSGWPXZNNRYFP-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as BPTAA and has a molecular formula of C25H22BrN3S.

Scientific Research Applications

Synthesis and Photoluminescence Characteristics

A study detailed the synthesis of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units, including compounds structurally related to "(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-butylphenyl)amino)acrylonitrile". These compounds were synthesized through base-catalyzed condensation reactions and exhibited green fluorescence in both solid state and solution under UV irradiation, showing good thermal stability with decomposition temperatures ranging from 301 to 378°C (Xu, Yu, & Yu, 2012).

Optical and Electronic Properties for Optoelectronics

Another research focused on thiophene dyes substituted with donor-acceptor groups for enhanced nonlinear optical limiting, relevant for optoelectronic devices. The study demonstrated the nonlinear absorption and optical limiting behavior under laser excitation, which is crucial for protecting human eyes and optical sensors in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Molecular Packing and Intermolecular Interactions

The molecular packing and intermolecular interactions of related compounds were studied, emphasizing the significance of these aspects in defining their solid-state properties. Such studies are fundamental for the development of materials with specific optical properties (Percino et al., 2014).

Fluorescence Quenching for Picric Acid Detection

Compounds with amine-functionalized α-cyanostilbene derivatives, structurally similar to the subject compound, were designed for the detection of picric acid, an environmental pollutant. These compounds form host-guest complexes with picric acid, leading to enhanced fluorescence quenching. This property enables sensitive and selective detection of picric acid in aqueous media and solid phase, showcasing potential applications in environmental monitoring (Ding et al., 2014).

properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3S/c1-2-3-5-16-8-10-20(11-9-16)25-14-18(13-24)22-26-21(15-27-22)17-6-4-7-19(23)12-17/h4,6-12,14-15,25H,2-3,5H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSGWPXZNNRYFP-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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